molecular formula C14H22O B029142 4-tert-Octylphenol CAS No. 140-66-9

4-tert-Octylphenol

Cat. No.: B029142
CAS No.: 140-66-9
M. Wt: 206.32 g/mol
InChI Key: ISAVYTVYFVQUDY-UHFFFAOYSA-N
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Description

4-tert-Octylphenol, also known as 4-(1,1,3,3-tetramethylbutyl)phenol, is an organic compound with the molecular formula C14H22O. It is a white crystalline solid at room temperature and is insoluble in water but soluble in most organic solvents. This compound is widely used in the production of surfactants, resins, and other industrial chemicals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-tert-Octylphenol exhibits toxic and estrogenic effects on mammalian cells . It binds to estrogen receptors and exerts estrogenic actions in vitro . It is also known to induce apoptosis in neuronal progenitor cells in offspring mouse brain .

Cellular Effects

This compound can cause significant changes in cellular processes. It has been shown to reduce bromodeoxyuridine (BrdU), a mitotic marker Ki67, and phospho-histone H3 (p-Histone-H3), resulting in a reduction of neuronal progenitor proliferation . It also disrupts brain development and behavior in mice .

Molecular Mechanism

This compound interferes with the transcriptional regulation of the estrogen receptor (ER) via direct binding to its both subtypes . The structural basis for the fact that binding affinity of ERβ with this compound is higher than that of ERα is still unclear .

Temporal Effects in Laboratory Settings

This compound is biodegradable, but certain degradation products are more toxic than the parent compound . It has been shown that the endocrine-disrupting effects of this compound are more pronounced in oestrogens than in any other signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in zebrafish embryos, the 50% lethal dose (LD50) for exposure to this compound for 3 days is approximately 1.0 µM .

Metabolic Pathways

It is known that this compound can interfere with the endocrine system, particularly affecting estrogen signaling pathways .

Transport and Distribution

This compound can volatilize and be airborne either as aerosol or as particulate matter which could reach humans by inhalation . It is detectable in physiological samples such as blood, breast milk, and urine following exposure to humans .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well studied. Given its ability to bind to estrogen receptors, it is likely that it may localize to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Octylphenol is typically synthesized through the alkylation of phenol with diisobutylene. The reaction is catalyzed by an acidic ion-exchange resin at a temperature of around 80°C. The primary product is this compound, with minor amounts of ortho-tert-octylphenol and di-tert-octylphenol .

Industrial Production Methods: In industrial settings, the synthesis involves the reaction of phenol with diisobutylene in the presence of a cationic exchange resin catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products. The yield of this compound is typically high, with purity levels exceeding 98% after purification .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-tert-Octylphenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its high estrogenic activity and widespread industrial use make it a compound of significant interest in both environmental and health-related research .

Properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)phenol
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3
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InChI Key

ISAVYTVYFVQUDY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O
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Molecular Formula

C14H22O
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DSSTOX Substance ID

DTXSID9022360
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Molecular Weight

206.32 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Fine white plates; [MSDSonline], Solid
Record name Phenol, 4-(1,1,3,3-tetramethylbutyl)-
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Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Record name 4-(1,1,3,3-Tetramethylbutyl)-phenol
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Boiling Point

279 °C
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Density

Density: 0.89 g/mL at 90 °C
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Vapor Pressure

0.03 [mmHg], 4.7X10-3 kPa at 74 °C /4.8X10-4 mm Hg at 25 °C/
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Mechanism of Action

Environmental contamination has been one of the major drawbacks of the industrial revolution. Several man-made chemicals are constantly released into the environment during the manufacturing process and by leaching from the industrial products. As a result, human and animal populations are exposed to these synthetic chemicals on a regular basis. Many of these chemicals have adverse effects on the physiological functions, particularly on the hormone systems in human and animals and are called endocrine disrupting chemicals (EDCs). Bisphenol A (BPA), 4-tert-octylphenol (OP), and 4-nonylphenol (NP) are three high volume production EDCs that are widely used for industrial purposes and are present ubiquitously in the environment. Bisphenol A is metabolized in the human body to a more potent compound (MBP: 4-Methyl-2, 4-bis (4-hydroxyphenyl) pent-1-ene). Epidemiological and experimental studies have shown the three EDCs to be associated with adverse effects on reproductive system in human and animals. Sex hormone-binding globulin (SHBG) is a circulatory protein that binds sex steroids and is a potential target for endocrine disruptors in the human body. The current study was done in order to understand the binding mechanism of OP, BPA, NP, and MBP with human SHBG using in silico approaches. All four compounds showed high binding affinity with SHBG, however, the binding affinity values were higher (more negative) for MBP and NP than for OP and BPA. The four ligands interacted with 19-23 residues of SHBG and a consistent overlapping of the interacting residues for the four ligands with the residues for the natural ligand, dihydrotestosterone (DHT; 82-91% commonality) was shown. The overlapping SHBG interacting residues among DHT and the four endocrine disruptors suggested that these compounds have potential for interference and disruption in the steroid binding function.
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Color/Form

White solid

CAS No.

140-66-9
Record name 4-tert-Octylphenol
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Record name 4-TERT-OCTYLPHENOL
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Melting Point

85 °C, 84.5 °C
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Record name 4-(1,1,3,3-Tetramethylbutyl)-phenol
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Synthesis routes and methods

Procedure details

A suspension of 1,000 parts of phenol, 700 parts of diisobutylene and 40 parts of ion exchange resin is prepared in a stirred reactor at 100° C. and 1 bar pressure, the mixture being stirred at 500 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 500 rpm. After 30 minutes, 1,000 parts of phenol and 700 parts of diisobutylene are introduced per hour at 100° C. and 1 bar pressure and correspondingly 1,700 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 116,100 parts (86% of theory, based on starting material II) of 4-tert.-octylphenol of boiling point 160°-162° C./27 millibars are obtained, in addition to 3,400 parts (2.5% of theory, based on starting material II) of 2-tert.-octylphenol and 1,750 parts (0.9% of theory, based on starting material II) of tert.-butylphenol. The conversion is 54%, based on phenol employed, or 91%, based on starting material II.
Quantity
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Name
sulfonated styrene divinylbenzene
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Yield
0.9%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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